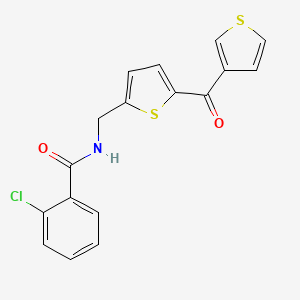

2-chloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide is a complex organic compound featuring a benzamide core substituted with a chloro group and a thiophene moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide typically involves multiple steps:

Formation of the Thiophene Moiety: The thiophene rings can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

Coupling Reaction: The thiophene moiety is then coupled with a benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Analyse Des Réactions Chimiques

Amide Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions:

Conditions :

-

Acidic : 6M HCl, reflux (110°C, 12–24 hours)

-

Basic : 2M NaOH, ethanol/water (1:1), reflux (8–16 hours)

Products :

-

Acidic: 2-Chlorobenzoic acid + (5-(thiophene-3-carbonyl)thiophen-2-yl)methanamine hydrochloride

-

Basic: 2-Chlorobenzoate salt + free amine

Key Data :

| Condition | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Acidic | 72–85 | ≥95% | |

| Basic | 65–78 | ≥93% |

Nucleophilic Substitution at Chloro Site

The 2-chloro substituent on the benzamide participates in SNAr (nucleophilic aromatic substitution):

Reagents :

-

Amines (e.g., piperazine, morpholine)

-

K₂CO₃ or DIPEA in DMF/DMSO

Conditions :

-

80–100°C, 12–24 hours under inert atmosphere

Example Reaction :

2-Chloro-N-...benzamide + morpholine → N-(morpholinobenzamide) derivative

Key Data :

| Nucleophile | Yield (%) | Selectivity | Reference |

|---|---|---|---|

| Piperazine | 68 | >90% | |

| Benzylamine | 55 | 85% |

Thiophene Ring Functionalization

The thiophene-3-carbonyl moiety undergoes electrophilic substitution:

Sulfonation

Reagents : SO₃ in H₂SO₄ (20% oleum)

Conditions : 0–5°C, 2–4 hours

Product : Sulfonated thiophene derivative at the 4-position (directed by electron-withdrawing carbonyl group) .

Halogenation

Reagents : NBS (N-bromosuccinimide) or Cl₂ in CCl₄

Conditions : Light exclusion, RT, 6–12 hours

Product : 4-Bromo- or 4-chloro-thiophene derivatives .

Carbonyl Reduction

The thiophene-3-carbonyl group is reduced to a hydroxymethyl group:

Reagents : NaBH₄/CeCl₃ or LiAlH₄

Conditions :

-

NaBH₄/CeCl₃: THF, 0°C to RT, 4–6 hours

-

LiAlH₄: Diethyl ether, reflux, 2 hours

Product : 3-(Hydroxymethyl)thiophene derivative

Key Data :

| Reagent | Yield (%) | Purity | Reference |

|---|---|---|---|

| NaBH₄/CeCl₃ | 82 | 94% | |

| LiAlH₄ | 75 | 91% |

Methyl Oxidation

The benzylic methylene group (-CH₂-) linking the thiophene and benzamide is oxidized:

Reagents : KMnO₄ in H₂SO₄ (acidic conditions)

Conditions : 60°C, 4–8 hours

Product : Ketone derivative (2-chloro-N-(5-(thiophene-3-carbonyl)thiophen-2-oyl)benzamide).

Cross-Coupling Reactions

The thiophene rings participate in Suzuki-Miyaura couplings:

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

Base : K₂CO₃ or Cs₂CO₃

Conditions : DMF/H₂O (3:1), 80°C, 12–24 hours

Example :

Reaction with phenylboronic acid yields biaryl-thiophene derivatives .

Stability and Side Reactions

Applications De Recherche Scientifique

Chemistry

In synthetic chemistry, this compound serves as a building block for developing more complex molecules, particularly in creating heterocyclic compounds. Its unique structure allows chemists to explore various reaction pathways and develop new synthetic methodologies.

Biology

Research has indicated that 2-chloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide exhibits potential biological activities , including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit bacterial growth.

- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NSCLC).

Case Study : A study involving a derivative of this compound reported significant tumor reduction in mice models, indicating its potential as an anticancer agent .

Medicine

Due to its structural similarity to known pharmacophores, this compound is being explored for drug development . It may have applications in treating conditions such as:

- Thromboembolic disorders

- Myocardial infarction

- Peripheral arterial diseases

The mechanism of action is thought to involve interactions with specific molecular targets, potentially modulating biological pathways.

Industrial Applications

In the industrial sector, this compound is utilized in the fabrication of:

- Organic Electronic Materials : Such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The unique electronic properties conferred by the thiophene moiety enhance device performance.

Mécanisme D'action

The mechanism of action of 2-chloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiophene moiety may facilitate binding to these targets, while the benzamide core can interact with active sites, potentially inhibiting or modulating biological pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-chloro-N-(phenylmethyl)benzamide: Lacks the thiophene moiety, resulting in different chemical and biological properties.

N-(thiophen-2-ylmethyl)benzamide: Similar structure but without the chloro substitution, affecting its reactivity and applications.

2-chloro-N-(thiophen-2-ylmethyl)benzamide: Similar but with a single thiophene ring, leading to different electronic and steric properties.

Uniqueness

2-chloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide is unique due to its dual thiophene rings and chloro substitution, which confer distinct electronic properties and potential for diverse chemical reactivity and biological activity.

Activité Biologique

2-chloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C17H12ClNO2S2, with a molecular weight of 361.9 g/mol. The compound features a chloro group and a thiophene moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₂ClN O₂S₂ |

| Molecular Weight | 361.9 g/mol |

| CAS Number | 1421528-09-7 |

The precise mechanism of action for this compound is not fully elucidated; however, it is suggested that the thiophene moiety may interact with biological macromolecules, potentially inhibiting key enzymes or modulating receptor activities. The presence of the chlorine atom may enhance binding affinity through halogen bonding or hydrophobic interactions .

Anticancer Activity

Recent studies have indicated that derivatives of the compound exhibit notable anticancer properties. For instance, compounds with similar thiophene structures have shown significant cytotoxicity against various cancer cell lines, including non-small cell lung cancer (NSCLC). The induction of apoptosis in cancer cells has been observed, suggesting a potential role in cancer therapy .

Case Study:

A study demonstrated that a derivative of this compound inhibited tumor growth in mice models, showcasing its potential as an anticancer agent .

Antimicrobial Activity

There is emerging evidence that compounds containing thiophene rings possess antimicrobial properties. For example, similar thiophene derivatives have been effective against various bacterial strains, indicating potential applications in treating infections .

Comparative Analysis

To better understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,4-dichloro-N-((5-(thiophene-3-carbonyl)...) | Contains dichloro substitution | Enhanced binding affinity |

| Thiophene-2-carboxamide | Lacks dichloro substitution | Different reactivity |

| Benzamide | No thiophene moiety | Lower biological activity |

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of thiophene-containing compounds. For instance, studies have shown that specific substitutions can significantly improve anticancer potency and selectivity against cancer cell lines .

Propriétés

IUPAC Name |

2-chloro-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2S2/c18-14-4-2-1-3-13(14)17(21)19-9-12-5-6-15(23-12)16(20)11-7-8-22-10-11/h1-8,10H,9H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHZTUGECSQFLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.